3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl
Description
3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H |
InChI Key |
LJGFGRHPRPQIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 4-(3-Methyl-1H-pyrazol-5-yl)piperidine dihydrochloride .
Uniqueness
3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
